molecular formula C16H15N3O2S B2530759 4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-38-4

4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2530759
CAS RN: 1004223-38-4
M. Wt: 313.38
InChI Key: YWECBHPRLJCMOF-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have extreme importance in medicinal chemistry, exhibiting pharmacological and therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a thiophene ring fused with a pyrimidine ring . The exact structure of “4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, including heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For instance, the melting point can be determined through differential scanning calorimetry, and the IR spectrum can provide information about the functional groups present .

Mechanism of Action

While the specific mechanism of action for “4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is not known, thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Mycobacterium tuberculosis bd oxidase .

properties

IUPAC Name

4-propan-2-yloxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10(2)21-12-5-3-11(4-6-12)15(20)19-14-13-7-8-22-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWECBHPRLJCMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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